5-(Oxazol-5-yl)-1,3-dihydroindol-2-one

CDK2 inhibition Kinase selectivity Oxindole scaffold

5-(Oxazol-5-yl)-1,3-dihydroindol-2-one (CAS 222036-57-9) is a heterocyclic small molecule (C₁₁H₈N₂O₂, MW 200.19 g/mol) that fuses an indolin-2-one (oxindole) core with an oxazol-5-yl substituent at the 5-position. The oxindole scaffold is a privileged structure in kinase inhibitor drug discovery, while the oxazole ring contributes aromaticity, hydrogen-bond acceptor capacity, and electronic diversity that differentiates it from simple phenyl or thiazole analogs.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B8376174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxazol-5-yl)-1,3-dihydroindol-2-one
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C3=CN=CO3)NC1=O
InChIInChI=1S/C11H8N2O2/c14-11-4-8-3-7(1-2-9(8)13-11)10-5-12-6-15-10/h1-3,5-6H,4H2,(H,13,14)
InChIKeyHQMSZHJYVIGPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxazol-5-yl)-1,3-dihydroindol-2-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-(Oxazol-5-yl)-1,3-dihydroindol-2-one (CAS 222036-57-9) is a heterocyclic small molecule (C₁₁H₈N₂O₂, MW 200.19 g/mol) that fuses an indolin-2-one (oxindole) core with an oxazol-5-yl substituent at the 5-position . The oxindole scaffold is a privileged structure in kinase inhibitor drug discovery, while the oxazole ring contributes aromaticity, hydrogen-bond acceptor capacity, and electronic diversity that differentiates it from simple phenyl or thiazole analogs [1]. Commercially, this compound is available as a research-grade building block (typical purity ≥98%) from multiple suppliers, and its primary documented value lies in serving as a synthetic intermediate or core scaffold for generating potent cyclin-dependent kinase (CDK) and inosine monophosphate dehydrogenase (IMPDH) inhibitors .

Why 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one Cannot Be Interchanged with Generic Oxindole Analogs


Substitution at the 5-position of the oxindole core with a heteroaryl group is a critical determinant of both kinase selectivity and potency. In the landmark CDK2 inhibitor series by Bramson et al., the 5-oxazolyl moiety was essential for achieving low-nanomolar enzymatic activity; replacement with other heterocycles or relocation to the 6-position substantially altered the inhibition profile [1]. Furthermore, 5-oxazolyl indole/oxindole scaffolds have been independently validated as privileged templates for IMPDH inhibition, whereas unsubstituted or 6-substituted analogs show markedly reduced activity against this target [2]. Generic oxindole building blocks lacking the oxazole substituent therefore cannot recapitulate the binding interactions—particularly the hydrogen-bond network with the kinase hinge region and the hydrophobic contacts enabled by the oxazole ring—that are documented in co-crystal structures (PDB: 1KE7) [3].

Quantitative Differentiation Evidence for 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one Against Closest Analogs


CDK2 Enzymatic Potency: 5-Oxazolyl Oxindole Derivative vs. SU9516 (3-Substituted Indolinone)

A derivative of 5-(oxazol-5-yl)-1,3-dihydroindol-2-one, specifically the 3-[(2,2-dioxido-2-benzothien-5-yl)amino]methylene-substituted analog (Oxindole-Based Inhibitor 109 / LS3), inhibits CDK2 with an IC₅₀ of 8.9 nM as determined by biochemical assay and confirmed by X-ray co-crystallography (PDB: 1KE7) [1]. This potency compares favorably to the widely used oxindole CDK2 inhibitor SU9516, which has a reported CDK2 IC₅₀ of 22 nM under comparable ATP conditions (1.4 µM ATP) .

CDK2 inhibition Kinase selectivity Oxindole scaffold

Kinase Selectivity Profile: 5-Oxazolyl Oxindole Series vs. Generic Oxindole CDK Inhibitors

The 5-oxazolyl oxindole series described by Bramson et al. achieved ~10-fold selectivity for CDK2 over CDK1, with the lead compounds in this series inhibiting CDK2 at low nanomolar concentrations while requiring approximately 10-fold higher concentrations to achieve equivalent CDK1 inhibition [1]. In contrast, SU9516 exhibits only ~1.8-fold selectivity for CDK2 (IC₅₀ = 22 nM) over CDK1 (IC₅₀ = 40 nM), and GW297361 shows a 20-fold preference for CDK1 over CDK2 in biochemical assays [2].

CDK2 selectivity CDK1 off-target Kinase profiling

IMPDH Inhibitory Activity: 5-Oxazolyl Indole/Oxindole Scaffold vs. Non-Oxazole Indole Fragments

The 5-oxazolyl indole/oxindole scaffold is specifically claimed and validated as a privileged template for IMPDH inhibition. A 3-hydrazono derivative of 5-(oxazol-5-yl)oxindole (Oxindole-Based Inhibitor 22) inhibits CDK1/cyclin B with an IC₅₀ of 10 nM, while a related 3-ethylideneamino derivative (Oxindole-Based Inhibitor 24) achieves CDK2 IC₅₀ values of 2–7 nM [1]. In the IMPDH space, non-oxazole-containing indole fragments show markedly reduced inhibitory potency, with a representative 6-methoxy-5-oxazol-5-yl-2-phenyl-1H-indole-3-carboxamide achieving IMPDH II IC₅₀ of 1,000 nM, whereas optimized 5-oxazolyl indole IMPDH inhibitors reach IC₅₀ values as low as 7 nM [2].

IMPDH inhibition Immunosuppression Antiproliferative

Structural Validation by X-Ray Co-Crystallography: 5-Oxazolyl Oxindole vs. 4-Substituted or Unsubstituted Oxindoles

The 5-oxazolyl oxindole derivative (LS3) has been co-crystallized with human CDK2 at 2.00 Å resolution (PDB: 1KE7), providing atomic-level validation of its binding mode: the oxindole core occupies the ATP adenine pocket, while the 5-oxazolyl group extends toward the solvent-exposed region and participates in a structured water-mediated hydrogen-bond network [1]. By contrast, the unsubstituted oxindole parent compound lacks this directional interaction, and 4-substituted oxindole CDK2 inhibitors (e.g., 4-alkynyl series) exhibit a different binding trajectory that requires ribofuranoside-mimetic substitution at C-4 to achieve nanomolar potency [2].

X-ray crystallography Structure-based drug design CDK2 hinge binding

Scaffold Versatility: Dual CDK/IMPDH Ligand Efficiency of 5-Oxazolyl Oxindole vs. Single-Target Oxindoles

The 5-(oxazol-5-yl)-1,3-dihydroindol-2-one scaffold uniquely supports derivatization into potent inhibitors of two therapeutically distinct enzyme classes: CDKs (through 3-substitution with arylidene, hydrazono, or aminomethylene groups) and IMPDH (through 2-substitution and N1-modification of the indole/oxindole core) [1]. This dual-target potential is not shared by 6-oxazolyl positional isomers (e.g., 6-(oxazol-2-yl)indolin-2-one, CAS 893393-98-1), which have not been reported as CDK2 or IMPDH inhibitors in the primary literature and lack deposited co-crystal structures . Similarly, 4-substituted oxindole CDK2 inhibitors have not demonstrated IMPDH cross-activity.

Dual pharmacology IMPDH CDK Scaffold versatility

High-Value Application Scenarios for 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one in Drug Discovery and Chemical Biology


Structure-Based Design of CDK2-Selective Inhibitors Leveraging PDB 1KE7

Medicinal chemistry teams initiating a CDK2 inhibitor program can directly use the 5-(oxazol-5-yl) oxindole core with the PDB 1KE7 co-crystal structure (2.00 Å resolution) [1] as a starting point for SBDD. The 3-position is amenable to diverse substitution (aminomethylene, hydrazono, arylidene) that has yielded CDK2 IC₅₀ values as low as 2–8.9 nM with ~10-fold selectivity over CDK1 [2]. This structural roadmap enables rapid computational docking, free-energy perturbation (FEP) calculations, and fragment growing without the need for de novo crystallization, compressing the hit-to-lead timeline by an estimated 3–6 months compared to uncharacterized oxindole scaffolds.

IMPDH Inhibitor Lead Generation Using 5-Oxazolyl Indole/Oxindole Chemistry

Programs targeting IMPDH for immunosuppressive, antiviral, or antineoplastic indications can utilize 5-(oxazol-5-yl)-1,3-dihydroindol-2-one as a key intermediate. Patent US20030232866A1 explicitly claims 2-substituted 5-oxazolyl indole compounds as IMPDH inhibitors, and optimized analogs from this scaffold achieve IMPDH II IC₅₀ values of 7 nM [3]. Starting from the commercially available 5-oxazolyl oxindole building block (available at 98% purity), chemists can introduce C2 and N1 diversity in 1–3 synthetic steps, providing rapid access to screening libraries with a validated probability of IMPDH activity.

Chemical Probe Development for Cell Cycle and Differentiation Studies

The derivative 3-{[(2,2-dioxido-1,3-dihydro-2-benzothien-5-yl)amino]methylene}-5-(1,3-oxazol-5-yl)-1,3-dihydro-2H-indol-2-one (LS3/Oxindole-Based Inhibitor 109) has demonstrated CDK2 IC₅₀ of 8.9 nM in enzymatic assays [1] and has been reported to arrest proliferation of undifferentiated cells while inducing monocyte differentiation [4]. This dual antiproliferative/pro-differentiation profile makes 5-oxazolyl oxindole derivatives attractive as chemical probes for studying cell fate determination, with potential applications in cancer stem cell biology and dermatological research (e.g., psoriasis models).

Scaffold-Hopping and Patent Expansion Strategies in Kinase Inhibitor Programs

For intellectual property teams seeking to design around existing oxindole kinase inhibitor patents (e.g., SU9516-type 3-substituted indolinones), the 5-oxazolyl substitution represents a distinct structural departure with documented superiority in CDK2 potency and selectivity [2]. The 5-oxazolyl oxindole scaffold is explicitly absent from the SU9516 patent family (which focuses on 3-substitution on an otherwise unsubstituted oxindole core), and its demonstrated ~10-fold CDK2/CDK1 selectivity profile provides both scientific and patent differentiation, supporting freedom-to-operate for commercial kinase inhibitor development.

Quote Request

Request a Quote for 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.